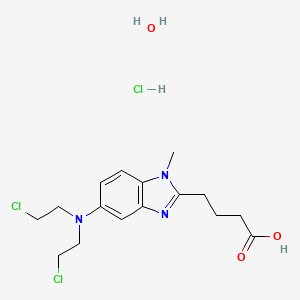

Bendamustine hydrochloride monohydrate

Description

BenchChem offers high-quality Bendamustine hydrochloride monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bendamustine hydrochloride monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1374784-02-7 |

|---|---|

Molecular Formula |

C16H24Cl3N3O3 |

Molecular Weight |

412.7 g/mol |

IUPAC Name |

4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C16H21Cl2N3O2.ClH.H2O/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H;1H2 |

InChI Key |

TWBJYCLUHINEDN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Bendamustine Hydrochloride Monohydrate: An In-Depth Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the cytotoxic effects of bendamustine (B91647) hydrochloride monohydrate, a unique chemotherapeutic agent with a hybrid structure combining an alkylating nitrogen mustard group and a purine-like benzimidazole (B57391) ring.[1][2] This distinct structure confers a pattern of cytotoxicity and a mechanism of action that differs significantly from conventional alkylating agents, contributing to its efficacy in hematologic malignancies, including cases refractory to other alkylators.[2][3]

Core Mechanism of Action: A Dual-Pronged Assault on Cancer Cells

Bendamustine's primary mode of action is the induction of extensive and durable DNA damage.[4][5] Unlike other alkylating agents, its effects are multifaceted, engaging multiple cellular pathways that culminate in cell death.

1. DNA Alkylation and Cross-Linking: As a bifunctional alkylating agent, bendamustine forms covalent bonds with electron-rich nucleophilic groups in DNA, leading to the formation of intra-strand and inter-strand cross-links.[6] These cross-links physically obstruct DNA replication and transcription, triggering a cascade of cellular stress responses.[3] The DNA damage induced by bendamustine is notably more extensive and persistent than that caused by other alkylating agents like cyclophosphamide.[2]

2. Unique DNA Damage Response: A key differentiator for bendamustine is its activation of the base excision repair (BER) pathway, a more complex and protracted process compared to the O-6-methylguanine-DNA methyltransferase (MGMT) and mismatch repair (MMR) pathways utilized for damage repair from other alkylators.[2][6] This reliance on the BER pathway may contribute to the overwhelming of the cell's repair capacity and the durability of the DNA lesions.

3. Induction of Apoptosis: Bendamustine is a potent inducer of apoptosis through both p53-dependent and -independent pathways.

-

p53-Dependent Pathway: In cells with functional p53, DNA damage activates the Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2) signaling cascade.[7][8] This leads to the phosphorylation and activation of p53, which in turn transcriptionally upregulates pro-apoptotic proteins like PUMA and NOXA, initiating the intrinsic mitochondrial apoptotic pathway.[8][9] Activated p53 also contributes to cell cycle arrest by upregulating the cyclin-dependent kinase inhibitor p21.[7][10]

-

p53-Independent Pathway: Bendamustine retains efficacy in p53-deficient cancer cells, a significant clinical advantage.[9] In these cells, it can induce apoptosis through the generation of reactive oxygen species (ROS) and the upregulation of NOXA, leading to mitochondrial depolarization and the release of apoptogenic factors.[9]

4. Cell Cycle Arrest and Mitotic Catastrophe: Bendamustine's impact on cell cycle progression is dose-dependent.[6][11]

-

G2/M Arrest: At lower concentrations (e.g., 10-30 µg/mL in myeloma cells), bendamustine induces a robust G2 cell cycle arrest, providing an opportunity for DNA repair.[1][7] This arrest is primarily mediated by the ATM-Chk2-Cdc25A pathway, leading to the inhibitory phosphorylation of Cdc2.[7][10]

-

S-Phase Arrest and Mitotic Catastrophe: Higher concentrations can lead to a more profound S-phase arrest.[6][11] Crucially, if cells with significant DNA damage bypass the G2 checkpoint (often due to p53 mutations), they enter mitosis prematurely, leading to a lethal form of cell death known as mitotic catastrophe.[1][4] This is characterized by gross chromosomal abnormalities and multipolar spindles.[1] Bendamustine may also directly inhibit mitotic checkpoints, further promoting this catastrophic failure.[5]

Quantitative Data Presentation

The following tables summarize the cytotoxic and apoptotic effects of bendamustine on various cancer cell lines.

Table 1: IC50 Values of Bendamustine in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hrs) | Assay | Reference |

| NCI-H929 | Multiple Myeloma | ~88.7 | 48 | Annexin V/PI | [7] |

| OPM-2 | Multiple Myeloma | ~88.7 | 48 | Annexin V/PI | [7] |

| RPMI-8226 | Multiple Myeloma | ~164.7 | 48 | Annexin V/PI | [7] |

| U266 | Multiple Myeloma | ~164.7 | 48 | Annexin V/PI | [7] |

| MM1.S | Multiple Myeloma | 86.9 | 72 | MTS | [12] |

| MM1.R | Multiple Myeloma | 83.8 | 72 | MTS | [12] |

| ATL Cell Lines (Mean) | Adult T-cell Leukemia/Lymphoma | 44.9 ± 25.0 | 72 | MTT | [13] |

| MCL Cell Lines (Mean) | Mantle Cell Lymphoma | 21.1 ± 16.2 | 72 | MTT | [13] |

| DLBCL/BL Cell Lines (Mean) | Diffuse Large B-cell Lymphoma / Burkitt Lymphoma | 47.5 ± 26.8 | 72 | MTT | [13] |

Note: IC50 values originally reported in µg/mL have been converted to µM using the molecular weight of bendamustine hydrochloride (394.7 g/mol ).

Table 2: Apoptosis Rates Induced by Bendamustine

| Cell Line | Concentration | Treatment Time (hrs) | % Apoptotic Cells (Annexin V+) | Reference |

| Myeloma Cell Lines | 10-30 µg/mL (~25-76 µM) | 48 | 20-40% | [7] |

Key Signaling Pathways and Experimental Workflows

Visualizing the complex molecular interactions and experimental procedures is crucial for a deeper understanding of bendamustine's mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. benchchem.com [benchchem.com]

- 4. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine | PLOS One [journals.plos.org]

- 12. Combination of bendamustine and entinostat synergistically inhibits proliferation of multiple myeloma cells via induction of apoptosis and DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity of bendamustine, alone and in combination with novel agents, toward adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of Bendamustine Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and analysis of Bendamustine (B91647) hydrochloride monohydrate. Bendamustine is a potent bifunctional alkylating agent, uniquely structured with a nitrogen mustard group and a benzimidazole (B57391) ring, which imparts both alkylating and potential antimetabolite properties.[1] This dual-mechanism contributes to its efficacy in treating hematological malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[1][2]

Physicochemical Properties

Bendamustine hydrochloride is the monohydrate hydrochloride salt of 4-[5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl]butanoic acid.[1] Its key properties are summarized below.

| Property | Value |

| Chemical Formula | C₁₆H₂₁Cl₂N₃O₂ · HCl · H₂O |

| Molecular Weight | 412.74 g/mol [3][4] |

| CAS Number | 1374784-02-7 (Monohydrate)[3][4] |

| Appearance | Off-white powder[1][5] |

| Solubility | >30 mg/mL in H₂O[1][5] |

| IUPAC Name | 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrate (B1144303);hydrochloride[4] |

Synthesis of Bendamustine Hydrochloride Monohydrate

The synthesis of Bendamustine hydrochloride is a multi-step process that typically begins with substituted nitroanilines.[1] A common pathway involves the formation of the benzimidazole ring, followed by the introduction of the bis(2-chloroethyl)amino group, and finally, hydrolysis to yield the target compound.[1][6]

Caption: Synthetic workflow for Bendamustine hydrochloride.

Experimental Protocols for Synthesis

The following protocols are representative of the synthetic steps illustrated above.

Step 1: Synthesis of N-Methyl-2,4-dinitrophenylamine [1]

-

Reaction: 2,4-Dinitrochlorobenzene is reacted with a methylamine solution.

-

Procedure: To a 30% methylamine solution in ethanol (B145695), 2,4-dinitrochlorobenzene is added in portions while maintaining the temperature below 35°C. The mixture is stirred for approximately 1.5 hours. The resulting yellow solid is collected by filtration.[1]

Step 2 & 3: Formation of the Benzimidazole Ring [1]

-

Reaction: The dinitro compound is partially reduced, followed by reaction with glutaric anhydride, cyclization, and esterification.

-

Procedure: The dinitro intermediate undergoes selective reduction of one nitro group. The resulting diamine is dissolved in a suitable solvent, and glutaric anhydride is added. The mixture is heated to form an amide, which then undergoes cyclization with an acid catalyst. Subsequent esterification with ethanol yields the desired product.[1]

Step 4: Synthesis of Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate [1]

-

Reaction: The remaining nitro group is reduced to an amine.

-

Procedure: Standard reduction methods, such as catalytic hydrogenation, are used to convert the nitro group to an amino group.

Step 5: Synthesis of Ethyl 4-(5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl)butanoate [1]

-

Reaction: The amino group is alkylated with a 2-haloethanol or ethylene oxide.[1][7]

-

Procedure: The amino intermediate is reacted with 2-bromoethanol in the presence of a base like calcium carbonate in acetonitrile, heated under reflux for 34-38 hours.[1] Alternatively, the reaction can be performed with ethylene oxide in the presence of sodium acetate (B1210297) and acetic acid.[7]

Step 6: Synthesis of Ethyl 4-(5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl)butanoate [1][6]

-

Reaction: The hydroxyl groups are replaced with chlorine atoms.

-

Procedure: The dihydroxy intermediate is dissolved in chloroform (B151607) and cooled to 0-5°C. Thionyl chloride is then added dropwise. The reaction is stirred at a low temperature and then allowed to proceed at room temperature.[1][6]

Step 7: Hydrolysis to Bendamustine Hydrochloride Monohydrate [1][6]

-

Reaction: The ethyl ester is hydrolyzed under acidic conditions.

-

Procedure: The chloroethyl intermediate is treated with concentrated hydrochloric acid and heated to 90-95°C for several hours.[1][6] Upon cooling, the product crystallizes. Purification is achieved by recrystallization from water or a mixture of water and acetone (B3395972) to yield the monohydrate form.[1][7][8] An overall yield of 67% with a chemical purity of 99.9% by HPLC has been reported.[6]

Characterization and Analytical Methods

A comprehensive characterization is essential to confirm the identity, purity, and quality of Bendamustine hydrochloride monohydrate.

Caption: Workflow for the characterization of Bendamustine HCl.

Spectroscopic Characterization

| Method | Key Findings |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) = 2.05 (q, 2H), 2.41 (t, 2H), 3.18 (t, 2H), 3.79 (m, 8H), 3.90 (s, 3H), 6.95 (d, 1H), 7.11 (dd, 1H), 7.80 (d, 1H)[6] |

| UV-Vis Spectroscopy | λmax at 232.41 nm (in pH 6.8 phosphate (B84403) buffer) and 229.25 nm (in pH 9.0 boric buffer).[9] A difference spectroscopy method shows a maximum at 343.32 nm.[9] |

| Mass Spectrometry (MS) | Used for structural confirmation and to identify metabolites. Detection is typically done with a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode.[10][11] |

| FT-IR Spectroscopy | Provides a characteristic fingerprint for the molecule, useful for identification and confirming the absence of impurities.[12][13] |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of Bendamustine hydrochloride and quantifying related substances.

Typical HPLC Method for Purity and Related Substances: [3][14]

| Parameter | Condition |

| Column | C18 (e.g., 4.6-mm × 15-cm; 5-µm packing)[3][14] |

| Mobile Phase | Gradient elution with A: 0.1% trifluoroacetic acid in water and B: 0.1% trifluoroacetic acid in acetonitrile[3] |

| Flow Rate | 1.0 mL/min[14] |

| Detector | UV at 254 nm or 235 nm[3][14] |

| Column Temperature | 30°C[3] |

| Injection Volume | 2 µL[3] |

HPLC Method Validation Data: [14]

| Parameter | Bendamustine HCl | Monohydroxy Impurity |

| Linearity Range (µg/mL) | 0.08 - 0.79 | 0.05 - 1.16 |

| Correlation Coefficient (R²) | 0.997 | 0.998 |

| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.02 |

| Limit of Quantitation (LOQ) (µg/mL) | 0.08 | 0.05 |

LC-MS/MS for Pharmacokinetic Studies: A sensitive LC-MS/MS method is used for quantifying Bendamustine in biological matrices like plasma and urine.[11][15]

-

Sample Preparation: Solid Phase Extraction (SPE) is commonly used to extract the analyte and internal standard from plasma.[10][11] Samples are often acidified to improve stability.[10]

-

Chromatography: Reversed-phase columns (e.g., C18) with gradient elution are employed.[11][16]

-

Quantification: The quantifiable range for Bendamustine in plasma is typically 0.5-500 ng/mL.[11][15]

Thermal and Crystallographic Characterization

Bendamustine hydrochloride is known to exist in multiple polymorphic forms, including three anhydrous forms (I, III, and IV) and one monohydrate form (II).[12]

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are used to determine the relative thermodynamic stability of the different crystalline forms.[12] Form I has the highest melting point and heat of fusion, suggesting it is the most stable anhydrous form.[17] The monohydrate (Form II) dehydrates upon heating to transform into the anhydrate Form III.[12]

-

X-ray Diffraction (XRD): Single crystal X-ray diffraction has been used to determine the crystal structures of forms I, II, and III.[12] These analyses are crucial for understanding the solid-state properties and stability of the active pharmaceutical ingredient.

Mechanism of Action: DNA Alkylation

Bendamustine's cytotoxic effect stems from its function as a DNA alkylating agent.[2] The bis(2-chloroethyl)amino group forms covalent bonds with electron-rich sites on DNA, leading to inter- and intrastrand crosslinks.[2] This damage inhibits DNA synthesis and repair, ultimately triggering apoptosis (programmed cell death).[2][5] The benzimidazole ring may also contribute to its activity through antimetabolite effects, though this has not been fully demonstrated.[2]

Caption: Bendamustine inducing DNA interstrand crosslinks.

Conclusion

The synthesis and characterization of Bendamustine hydrochloride monohydrate require a multi-step, controlled process and a suite of advanced analytical techniques. A thorough understanding of its chemical properties, synthetic pathways, and analytical profiles is critical for ensuring the quality, safety, and efficacy of this important chemotherapeutic agent. The data and protocols presented in this guide serve as a comprehensive resource for professionals engaged in the research and development of Bendamustine.

References

- 1. benchchem.com [benchchem.com]

- 2. History and Characterization of Bendamustine [theoncologynurse.com]

- 3. trungtamthuoc.com [trungtamthuoc.com]

- 4. Bendamustine hydrochloride monohydrate | C16H24Cl3N3O3 | CID 66600935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bendamustine hydrochloride hydrate 98 (HPLC) Treanda [sigmaaldrich.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. WO2013046223A1 - An improved process for the preparation of bendamustine hydrochloride - Google Patents [patents.google.com]

- 8. Bendamustine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. jocpr.com [jocpr.com]

- 10. benchchem.com [benchchem.com]

- 11. Development and validation of LC-MS/MS assays for the quantification of bendamustine and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. researchgate.net [researchgate.net]

- 16. Sensitive LC-MS/MS Method for the Simultaneous Determination of Bendamustine and its Active Metabolite, γ-Hydroxybendamustine in Small Volume Mice and Dog Plasma and its Application to a Pharmacokinetic Study in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Polymorphic forms of bendamustine hydrochloride: crystal structure, thermal properties and stability at ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Bendamustine Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bendamustine (B91647) hydrochloride is a potent bifunctional chemotherapeutic agent, uniquely structured with a nitrogen mustard group and a purine-like benzimidazole (B57391) ring.[1] This distinctive assembly confers a complex mechanism of action that combines alkylating and antimetabolite properties, rendering it effective in the treatment of various hematologic malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[2][3] The clinical efficacy and formulation development of bendamustine hydrochloride are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of these characteristics, with a focus on the monohydrate form. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of its molecular interactions.

Physicochemical Properties

Bendamustine hydrochloride monohydrate is a white to off-white, crystalline powder.[4][5] Its chemical structure and properties present both opportunities and challenges in formulation and clinical application.

Chemical Structure and Identification

| Property | Value | Reference |

| Chemical Name | 4-[5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl]butanoic acid hydrochloride monohydrate | [6] |

| Molecular Formula | C₁₆H₂₁Cl₂N₃O₂ · HCl · H₂O | [7] |

| Molecular Weight | 412.74 g/mol | [8][9] |

| CAS Number | 1374784-02-7 | [7] |

Solubility Profile

The solubility of bendamustine hydrochloride is a critical parameter influencing its formulation and bioavailability. It is a weak base, and its aqueous solubility is pH-dependent, exhibiting higher solubility in acidic conditions.[4][10]

| Solvent | Solubility | Reference |

| Water | Sparingly soluble; >30 mg/mL | [4][5][11] |

| Methanol | Freely soluble; ~50 mg/mL | [5][6] |

| Ethanol | Slightly soluble; ~10 mg/mL | [5][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM; ~50 mg/mL | [5][6] |

| N,N-Dimethylacetamide (DMA) | ~56 mg/mL at room temperature, ~65 mg/mL at 2-8°C (for hydrate) | [5] |

| Phosphate-Buffered Saline (PBS) | 5.88 mg/mL (requires sonication and warming to 60°C) | [5] |

Thermal Properties and Polymorphism

Bendamustine hydrochloride can exist in different polymorphic forms, including anhydrous and monohydrate states.[12] The thermal behavior is crucial for understanding its stability during manufacturing and storage.

| Property | Value | Reference |

| Melting Point | 149-151°C | [4] |

| Polymorphism | Exists as multiple anhydrous forms and a monohydrate form. Form I (anhydrous) has a higher melting point but is unstable in high humidity. The monohydrate (Form II) can be dehydrated by heating to form anhydrate III. | [12][13] |

Stability Profile

Bendamustine hydrochloride is known for its instability in aqueous solutions, primarily due to hydrolysis of the chloroethyl side chains.[5] This necessitates careful formulation, often as a lyophilized powder for reconstitution.[14]

| Condition | Stability | Reference |

| Aqueous Solution | Unstable, undergoes rapid degradation. | [5] |

| Reconstituted Solution (5 mg/mL) | Stable for 30 minutes before transfer to an infusion bag. | [5] |

| Final Admixture (0.2-0.6 mg/mL in 0.9% NaCl) | 3 hours at room temperature (15-30°C); 24 hours refrigerated (2-8°C). | [5] |

| Acidic Conditions (pH 2) | Relatively stable. | [5] |

| Neutral (pH 7) and Alkaline (pH 9) Conditions | Rapid degradation. | [5] |

| Photostability | Unstable when exposed to light. | [5] |

Experimental Protocols

Equilibrium Solubility Determination

Objective: To determine the saturation solubility of bendamustine hydrochloride monohydrate in a specific solvent.

Materials:

-

Bendamustine hydrochloride monohydrate API

-

Selected solvent of appropriate purity

-

Screw-capped vials

-

Orbital shaker/agitator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Validated HPLC system

Procedure:

-

Add an excess amount of bendamustine hydrochloride monohydrate to a known volume of the solvent in a screw-capped vial.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials to sediment the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.

-

Dilute the clear filtrate with a suitable diluent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of bendamustine hydrochloride.[4]

Forced Degradation Study (Stability Indicating Method Development)

Objective: To evaluate the stability of bendamustine hydrochloride under various stress conditions to understand its degradation pathways.[4][15]

Materials:

-

Bendamustine hydrochloride monohydrate

-

Hydrochloric acid (e.g., 0.1 N)

-

Sodium hydroxide (B78521) (e.g., 0.1 N)

-

Hydrogen peroxide (e.g., 3%)

-

Water bath or oven for thermal stress

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve bendamustine hydrochloride in an acidic solution (e.g., 0.1 N HCl) and heat at a specified temperature (e.g., 60°C) for a defined period.[5]

-

Base Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 N NaOH) and maintain at room temperature for a specific duration.[5]

-

Oxidative Degradation: Treat a solution of bendamustine hydrochloride with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[5]

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a set time.[5]

-

Photodegradation: Expose the drug substance (solid and in solution) to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[5]

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method capable of separating the intact drug from its degradation products.[4][8] Assess peak purity to ensure no co-elution of degradants.[4]

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of bendamustine hydrochloride monohydrate.

Materials:

-

Bendamustine hydrochloride monohydrate

-

DSC instrument

-

Aluminum pans and lids

Procedure:

-

Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

-

Seal the pan with a lid.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 200°C).

-

Record the heat flow as a function of temperature to obtain the DSC thermogram. The peak of the endotherm corresponds to the melting point.[7][16][17]

Powder X-ray Diffraction (XRPD)

Objective: To characterize the crystalline form of bendamustine hydrochloride monohydrate.

Materials:

-

Bendamustine hydrochloride monohydrate

-

Powder X-ray diffractometer

-

Sample holder

Procedure:

-

Place a sufficient amount of the powder sample onto the sample holder and flatten the surface.

-

Mount the sample holder in the diffractometer.

-

Scan the sample over a defined 2θ range (e.g., 2° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).

-

Record the diffraction pattern, which provides a unique fingerprint of the crystalline structure.[18][19][20]

Signaling Pathways and Mechanism of Action

Bendamustine's cytotoxic effects are primarily driven by its ability to induce extensive and durable DNA damage, including inter- and intra-strand cross-links.[21][22] This damage triggers a complex cellular response involving DNA damage repair pathways, cell cycle arrest, and ultimately, cell death through apoptosis or mitotic catastrophe.[2][22]

DNA Damage Response Pathway

Upon DNA damage by bendamustine, the cell activates a signaling cascade to arrest the cell cycle and initiate repair. A key pathway involves the ATM (Ataxia Telangiectasia Mutated) and Chk2 (Checkpoint Kinase 2) proteins.[12][23][24]

Caption: Bendamustine-induced DNA damage response pathway.

Apoptosis and Mitotic Catastrophe

If DNA damage is irreparable, bendamustine can induce programmed cell death (apoptosis) or a form of cell death known as mitotic catastrophe. Mitotic catastrophe occurs when cells with damaged DNA attempt to undergo mitosis, leading to lethal errors in chromosome segregation.[2][21]

Caption: Pathways of bendamustine-induced cell death.

Experimental Workflow for Signaling Pathway Analysis

Caption: Workflow for analyzing bendamustine's effect on signaling pathways.

Conclusion

This technical guide provides a comprehensive overview of the critical physicochemical properties of bendamustine hydrochloride monohydrate. A thorough understanding of its solubility, stability, and solid-state characteristics is paramount for the development of safe and effective drug products. Furthermore, elucidation of its complex mechanism of action, particularly its interaction with DNA damage and cell death signaling pathways, is crucial for optimizing its therapeutic use and exploring novel combination strategies. The provided data, protocols, and pathway diagrams serve as a foundational resource for researchers and drug development professionals working with this important antineoplastic agent.

References

- 1. Bendamustine Hydrochloride | C16H22Cl3N3O2 | CID 77082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. isca.me [isca.me]

- 4. benchchem.com [benchchem.com]

- 5. ijbio.com [ijbio.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. data.epo.org [data.epo.org]

- 8. benchchem.com [benchchem.com]

- 9. uspnf.com [uspnf.com]

- 10. benchchem.com [benchchem.com]

- 11. ijpsr.com [ijpsr.com]

- 12. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rjptonline.org [rjptonline.org]

- 19. Powder X-ray diffraction of bendamustine hydrochloride monohydrate, C16H22Cl2N3O2Cl·H2O | Powder Diffraction | Cambridge Core [cambridge.org]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

Bendamustine Hydrochloride Monohydrate: A Comprehensive Technical Guide on its Discovery, History, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bendamustine (B91647) hydrochloride is a unique bifunctional alkylating agent with a rich history spanning over half a century. Originally synthesized in the German Democratic Republic, its distinct chemical structure, combining a nitrogen mustard moiety with a benzimidazole (B57391) ring, confers a multifaceted mechanism of action that differentiates it from conventional alkylating agents. This technical guide provides an in-depth exploration of the discovery and history of bendamustine, its synthesis, and its core mechanisms of action, including the induction of DNA damage, cell cycle arrest, and apoptosis. Detailed experimental protocols, tabulated quantitative data from preclinical and clinical studies, and visualizations of key signaling pathways are presented to serve as a comprehensive resource for researchers and drug development professionals.

Discovery and History

Bendamustine was first synthesized in 1963 by Werner Ozegowski and his colleague Krebs at the Institute for Microbiology and Experimental Therapy in Jena, in what was then the German Democratic Republic (East Germany).[1] The rationale behind its design was to create a molecule that possessed both alkylating and antimetabolite properties.[1][2] The nitrogen mustard group provides the alkylating function, while the benzimidazole ring bears a structural resemblance to purine (B94841) analogs, suggesting a potential role as an antimetabolite.[3][4]

Initially known as IMET 3393, bendamustine was used clinically in East Germany for the treatment of various cancers, including chronic lymphocytic leukemia (CLL), non-Hodgkin's lymphoma (NHL), Hodgkin's disease, multiple myeloma, and lung cancer. However, due to the political climate of the Cold War, its use and study remained largely confined to East Germany until the country's reunification in 1990.[5]

Following German reunification, bendamustine, marketed as Ribomustin®, gained wider recognition. Systematic clinical trials in the 1990s and 2000s confirmed its efficacy and favorable toxicity profile, leading to its approval in Germany and other European countries.[3] In March 2008, the U.S. Food and Drug Administration (FDA) approved bendamustine hydrochloride, under the trade name Treanda®, for the treatment of chronic lymphocytic leukemia. This was followed by an approval in October 2008 for its use in patients with indolent B-cell non-Hodgkin's lymphoma that has progressed during or within six months of treatment with rituximab (B1143277) or a rituximab-containing regimen.

Physicochemical Properties

Bendamustine hydrochloride monohydrate is a white, water-soluble microcrystalline powder with amphoteric properties. Key physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₆H₂₁Cl₂N₃O₂ · HCl · H₂O |

| Molecular Weight | 412.7 g/mol |

| Appearance | White to off-white crystalline powder |

| Water Solubility | >30 mg/mL |

| pKa | 4.8 |

Synthesis of Bendamustine Hydrochloride Monohydrate

The synthesis of bendamustine hydrochloride has been described through various routes, with a common starting material being 2,4-dinitrochlorobenzene. The following is a representative synthetic scheme.

Experimental Protocol: Synthesis from 2,4-Dinitrochlorobenzene

A multi-step synthesis is commonly employed, involving the following key transformations:

-

N-methylation: Reaction of 2,4-dinitrochlorobenzene with methylamine (B109427) to yield N-methyl-2,4-dinitroaniline.

-

Selective Reduction: Reduction of the ortho-nitro group of N-methyl-2,4-dinitroaniline to an amino group, forming N¹-methyl-4-nitro-1,2-benzenediamine.

-

Benzimidazole Ring Formation: Reaction of the diamine with a dicarboxylic acid derivative (e.g., glutaric anhydride (B1165640) followed by esterification) to form the benzimidazole ring system.

-

Nitro Group Reduction: Reduction of the remaining nitro group to an amino group.

-

Formation of the Bis(2-hydroxyethyl)amino Group: Alkylation of the amino group with ethylene (B1197577) oxide or a 2-haloethanol to introduce the dihydroxyethyl functionalities.

-

Chlorination: Conversion of the hydroxyl groups to chloro groups using a chlorinating agent such as thionyl chloride.

-

Hydrolysis and Salt Formation: Hydrolysis of the ester group to the carboxylic acid and formation of the hydrochloride salt.

A detailed, step-by-step protocol can be found in various chemical synthesis literature.

Mechanism of Action

Bendamustine's unique chemical structure underpins its distinct mechanism of action, which combines features of both alkylating agents and purine analogs.

DNA Alkylation and Damage

As a bifunctional alkylating agent, bendamustine forms covalent bonds with electron-rich nucleophilic sites in DNA.[4] This leads to the formation of both intra- and inter-strand DNA cross-links, which physically obstruct DNA replication and transcription, ultimately triggering cell death.[4] Studies have shown that the DNA damage induced by bendamustine is more extensive and persistent compared to that caused by other alkylating agents like cyclophosphamide (B585) and chlorambucil.[2]

Induction of Cell Cycle Arrest

Upon sensing DNA damage, cells activate complex signaling pathways to arrest the cell cycle, allowing time for DNA repair. Bendamustine has been shown to induce a robust G2/M cell cycle arrest.[6] This is primarily mediated by the Ataxia Telangiectasia Mutated (ATM) kinase, a key sensor of DNA double-strand breaks.[6]

The signaling cascade leading to G2 arrest is depicted below:

Bendamustine-induced G2 cell cycle arrest pathway.

Induction of Apoptosis

If the DNA damage is too severe to be repaired, bendamustine triggers programmed cell death, or apoptosis. This can occur through both p53-dependent and p53-independent pathways, which contributes to its efficacy in a broad range of tumors, including those with p53 mutations.[6] The activation of the ATM-p53 axis is a key driver of p53-dependent apoptosis. Activated p53 translocates to the nucleus and upregulates the expression of pro-apoptotic proteins such as Bax, leading to the activation of the intrinsic apoptotic cascade.

Simplified overview of bendamustine-induced apoptosis.

Quantitative Preclinical and Clinical Data

In Vitro Cytotoxicity

Bendamustine has demonstrated potent cytotoxic activity against a range of hematological malignancy cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

| Cell Line Subtype | Mean IC50 (µM) ± SD | Exposure Time (hours) |

| Mantle Cell Lymphoma (MCL) | 21.1 ± 16.2 | 72 |

| Diffuse Large B-Cell Lymphoma (DLBCL) / Burkitt Lymphoma (BL) | 47.5 ± 26.8 | 72 |

| Multiple Myeloma (MM) | 44.8 ± 22.5 | 72 |

| Adult T-cell Leukemia (ATL) | 44.9 ± 25.0 | 72 |

Pharmacokinetics in Humans

Pharmacokinetic studies have been conducted in patients with various hematological malignancies. The key pharmacokinetic parameters are summarized below.

| Parameter | Value (mean ± SD) | Dose |

| Cmax (µg/mL) | 7.2 ± 3.3 | 90 mg/m² |

| 8.6 ± 4.5 | 120 mg/m² | |

| AUC (µg·h/mL) | 8.3 ± 3.6 | 90 mg/m² |

| 10.2 ± 5.8 | 120 mg/m² | |

| Half-life (t½) (min) | 28 - 32 | 90 - 120 mg/m² |

| Volume of Distribution (Vz) (L) | 16.7 ± 8.7 | 90 - 120 mg/m² |

| Clearance (CL) (L/h) | 24.1 ± 13.3 | 90 - 120 mg/m² |

Bendamustine is more than 95% bound to plasma proteins, primarily albumin.

Clinical Efficacy

Bendamustine has demonstrated significant efficacy in the treatment of chronic lymphocytic leukemia and non-Hodgkin's lymphoma, both as a monotherapy and in combination with other agents such as rituximab.

Chronic Lymphocytic Leukemia (CLL) - First-Line Treatment

| Treatment | N | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) |

| Bendamustine (100 mg/m²) | 162 | 68% | 31% | 21.6 months |

| Chlorambucil (0.8 mg/kg) | 157 | 31% | 2% | 8.3 months |

Indolent Non-Hodgkin's Lymphoma (NHL) - Rituximab-Refractory

| Treatment | N | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response |

| Bendamustine (120 mg/m²) | 100 | 75% | 17% | 9.2 months |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

Workflow for a typical MTT cytotoxicity assay.

Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with bendamustine for the specified time.

-

Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.

-

PI Staining: Stain the cells with a solution containing propidium iodide.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V Staining)

Annexin V staining is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.

Protocol:

-

Cell Culture and Treatment: Treat cells with bendamustine to induce apoptosis.

-

Harvesting: Gently harvest the cells to maintain membrane integrity.

-

Staining: Resuspend the cells in a binding buffer containing FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI).

-

Incubation: Incubate the cells in the dark to allow for binding.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry.

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Conclusion

Bendamustine hydrochloride monohydrate represents a significant therapeutic agent with a unique history and a complex mechanism of action that sets it apart from other alkylating agents. Its journey from a compound synthesized in East Germany to a globally recognized treatment for hematological malignancies is a testament to its clinical efficacy. The ability of bendamustine to induce extensive DNA damage, robustly activate the ATM-Chk2-p53 signaling pathway, and trigger potent cell cycle arrest and apoptosis provides a strong rationale for its use in a variety of cancers. The quantitative data from preclinical and clinical studies underscore its therapeutic value. This technical guide serves as a comprehensive resource for the scientific community, providing foundational knowledge to support further research and the development of novel therapeutic strategies involving this important molecule.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 5. scispace.com [scispace.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Bendamustine as a Bifunctional Alkylating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bendamustine (B91647) is a unique chemotherapeutic agent with a hybrid structure that includes a nitrogen mustard group, characteristic of alkylating agents, and a benzimidazole (B57391) ring, which has purine (B94841) analog-like properties.[1][2][3] This distinctive structure confers a multifaceted mechanism of action, setting it apart from conventional alkylating agents and contributing to its efficacy in treating various hematological malignancies, particularly in cases refractory to other treatments.[4][5] This technical guide provides an in-depth exploration of bendamustine's core function as a bifunctional alkylating agent, detailing its molecular interactions, the cellular responses it elicits, and the experimental methodologies used to investigate these processes.

Core Mechanism of Action: Bifunctional Alkylation and DNA Damage

As a bifunctional alkylating agent, bendamustine possesses two reactive chloroethyl groups that enable it to form covalent bonds with electron-rich nucleophilic sites on DNA.[1][6] This process, known as alkylation, can occur at one or two sites on the DNA molecule. Monofunctional alkylation involves the binding of a single chloroethyl group to a DNA base, while bifunctional alkylation results in the formation of cross-links, either between two bases on the same DNA strand (intrastrand) or on opposite strands (interstrand).[1][7] These interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA double helix, a critical step for both DNA replication and transcription.[6]

The DNA damage induced by bendamustine is extensive and more durable compared to that caused by other alkylating agents like cyclophosphamide.[5] This robust and persistent DNA damage triggers a cascade of cellular responses, primarily centered around the DNA Damage Response (DDR) pathway.[3][5]

Data Presentation: In Vitro Efficacy of Bendamustine

The cytotoxic effects of bendamustine have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of its potency.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hrs) | Assay Type | Reference |

| NCI-H929 | Multiple Myeloma | ~35 µg/mL | 48 | Annexin V/PI | [8][9] |

| OPM-2 | Multiple Myeloma | ~35 µg/mL | 48 | Annexin V/PI | [8][9] |

| RPMI-8226 | Multiple Myeloma | ~65 µg/mL | 48 | Annexin V/PI | [8][9] |

| U266 | Multiple Myeloma | ~65 µg/mL | 48 | Annexin V/PI | [8][9] |

| ATL Cell Lines (Mean) | Adult T-cell Leukemia/Lymphoma | 44.9 ± 25.0 | 72 | MTT Assay | [10][11] |

| MCL Cell Lines (Mean) | Mantle Cell Lymphoma | 21.1 ± 16.2 | 72 | MTT Assay | [10] |

| DLBCL/BL Cell Lines (Mean) | Diffuse Large B-cell Lymphoma/Burkitt Lymphoma | 47.5 ± 26.8 | 72 | MTT Assay | [10] |

| MM Cell Lines (Mean) | Multiple Myeloma | 44.8 ± 22.5 | 72 | MTT Assay | [10] |

| CLL Cells (untreated) | Chronic Lymphocytic Leukemia | 7.3 µg/mL (LD50) | 48 | 7-ADD Staining | [12] |

| CLL Cells (pretreated) | Chronic Lymphocytic Leukemia | 4.4 µg/mL (LD50) | 48 | 7-ADD Staining | [12] |

Signaling Pathways Activated by Bendamustine-Induced DNA Damage

The cellular response to bendamustine-induced DNA damage is primarily mediated by the activation of the Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2) signaling cascade.[13] This leads to cell cycle arrest, allowing time for DNA repair, or if the damage is irreparable, the induction of programmed cell death (apoptosis) or mitotic catastrophe.

ATM-Chk2-p53 Signaling Pathway

Upon sensing DNA double-strand breaks, ATM is activated via autophosphorylation.[8][9] Activated ATM then phosphorylates a number of downstream targets, including Chk2 and the tumor suppressor protein p53.[8][9][13] This signaling cascade is pivotal in orchestrating the cellular fate following bendamustine treatment.

Caption: Bendamustine-induced ATM-p53 signaling pathway.

Induction of Apoptosis and Mitotic Catastrophe

Activated p53 plays a crucial role in inducing apoptosis by transcriptionally upregulating pro-apoptotic proteins such as PUMA and NOXA.[13] This leads to the activation of the intrinsic mitochondrial pathway of apoptosis, culminating in the activation of executioner caspases like caspase-3.[8][13]

In cancer cells with defective p53 or impaired apoptotic pathways, bendamustine can induce an alternative form of cell death known as mitotic catastrophe.[1][14][15] This occurs when cells with significant DNA damage bypass the G2 checkpoint and enter mitosis, leading to gross chromosomal abnormalities and eventual cell death.[14]

Caption: Cellular fate following bendamustine treatment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of bendamustine by measuring the metabolic activity of viable cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of bendamustine concentrations (e.g., 0-100 µM) for a specified duration (e.g., 72 hours).[10][16]

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[11]

Apoptosis Measurement by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentrations of bendamustine for the appropriate time (e.g., 48 hours).[8][9]

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.[13]

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[13]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[13]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[13]

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to detect and quantify specific proteins and their phosphorylation status in the signaling pathways activated by bendamustine.

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[13]

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[17]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17][18]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.[17]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ATM, p-Chk2, p-p53, cleaved caspase-3) overnight at 4°C.[13]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]

Caption: General workflow for Western blot analysis.

Conclusion

Bendamustine's efficacy as a chemotherapeutic agent is deeply rooted in its identity as a bifunctional alkylating agent. Its ability to induce extensive and persistent DNA damage triggers a robust DNA damage response, leading to cell cycle arrest and ultimately, cell death through apoptosis or mitotic catastrophe. The unique aspects of its mechanism, including the activation of specific DNA repair pathways and its effectiveness in p53-deficient cells, distinguish it from other alkylating agents and underscore its clinical importance. A thorough understanding of these molecular mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for the continued development and optimization of bendamustine-based cancer therapies.

References

- 1. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. What is the mechanism of Bendamustine Hydrochloride? [synapse.patsnap.com]

- 7. Studying the Interaction between Bendamustine and DNA Molecule with SERS Based on AuNPs/ZnCl2/NpAA Solid-State Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of bendamustine, alone and in combination with novel agents, toward adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. In vitro evaluation of bendamustine induced apoptosis in B-chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

The Benzimidazole Ring: A Linchpin in Bendamustine's Unique Anticancer Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bendamustine is a unique chemotherapeutic agent with a hybrid structure, featuring a nitrogen mustard group, a butyric acid side chain, and a distinctive benzimidazole (B57391) ring.[1] This technical guide delves into the critical role of the benzimidazole moiety in defining Bendamustine's pharmacological profile, which sets it apart from traditional alkylating agents. The benzimidazole ring confers properties of a purine (B94841) analog, influencing cellular uptake, DNA repair pathway engagement, and the induction of unique cell death mechanisms.[2][3] This document provides a comprehensive overview of the current understanding of the benzimidazole ring's contribution to Bendamustine's efficacy, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction: A Hybrid Molecule with a Unique Heritage

Initially synthesized in the German Democratic Republic, Bendamustine was designed to amalgamate the cytotoxic effects of an alkylating agent with the antimetabolic properties of a purine analog.[4] This rational design resulted in a molecule with a distinct clinical profile, demonstrating efficacy in hematological malignancies, including in patients resistant to conventional alkylating agents.[4][5] The core of this unique activity lies in its chemical structure, where the benzimidazole ring, a purine-like scaffold, is integrated with a nitrogen mustard group.[1][6] This guide will dissect the multifaceted role of this benzimidazole ring.

The Dual Mechanism of Action: Beyond Alkylation

Bendamustine's cytotoxic effects are primarily attributed to its alkylating nitrogen mustard group, which forms covalent bonds with DNA, leading to intra- and inter-strand cross-links.[7] This extensive DNA damage triggers cell cycle arrest and apoptosis.[8] However, the benzimidazole ring introduces a layer of complexity to its mechanism, contributing to its classification as a purine analog.[9]

Purine Analog-like Properties

The structural similarity of the benzimidazole ring to purine bases is thought to facilitate Bendamustine's interaction with cellular machinery that recognizes and processes purines.[10] This includes:

-

Enhanced Cellular Uptake: The purine-like structure may facilitate rapid intracellular incorporation via equilibrative nucleoside transporters (ENTs).[11][12]

-

Modulation of DNA Repair: Unlike other alkylating agents that are primarily repaired by O-6-methylguanine-DNA methyltransferase (MGMT), Bendamustine-induced DNA damage preferentially activates the base excision repair (BER) pathway.[5][13] This more complex and slower repair process contributes to the persistence of DNA lesions.[1]

-

Induction of Unique Cell Death Pathways: Bendamustine can induce mitotic catastrophe, a form of cell death that can eliminate cancer cells resistant to apoptosis.[5]

Quantitative Analysis of Cytotoxicity

The unique mechanism conferred by the benzimidazole ring results in a distinct pattern of cytotoxicity. The following table summarizes the 50% inhibitory concentrations (IC50) of Bendamustine in various cancer cell lines, offering a quantitative perspective on its potent activity.

| Cell Line | Cancer Type | Bendamustine IC50 (µM) | Reference |

| SU-DHL-1 | Non-Hodgkin's Lymphoma | 25 | [10] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | ~50 | [11] |

| ATL cell lines (mean) | Adult T-cell Leukemia | 44.9 ± 25.0 | [12] |

| MCL cell lines (mean) | Mantle Cell Lymphoma | 21.1 ± 16.2 | [12] |

| DLBCL/BL cell lines (mean) | Diffuse Large B-cell Lymphoma/Burkitt Lymphoma | 47.5 ± 26.8 | [12] |

| MM cell lines (mean) | Multiple Myeloma | 44.8 ± 22.5 | [12] |

Note: IC50 values can vary between studies due to different experimental conditions.

Key Signaling Pathways and Experimental Workflows

The benzimidazole ring plays a pivotal role in activating specific signaling cascades in response to Bendamustine-induced DNA damage.

Bendamustine-Induced DNA Damage Response

Bendamustine triggers a robust DNA Damage Response (DDR), primarily activating the Ataxia Telangiectasia Mutated (ATM)-Chk2 signaling pathway in response to DNA double-strand breaks.[13] This leads to G2/M cell cycle arrest, providing time for the cell to repair the damage or commit to apoptosis if the damage is irreparable.[2]

Caption: Bendamustine-induced DNA Damage Response Pathway.

General Experimental Workflow for Investigating Bendamustine's Activity

A typical workflow to assess the impact of Bendamustine on cancer cells involves a series of assays to measure cytotoxicity, cell cycle progression, and the activation of specific signaling proteins.

Caption: General workflow for investigating Bendamustine's activity.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is crucial for elucidating the mechanisms of action of Bendamustine. The following are detailed protocols for key assays.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of Bendamustine by measuring the metabolic activity of cells.

Materials:

-

Cancer cell lines (e.g., lymphoma, myeloma)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Bendamustine hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours.[12]

-

Drug Treatment: Prepare serial dilutions of Bendamustine in complete medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Bendamustine). Incubate for 72 hours.[12]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

-

Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle following Bendamustine treatment.

Materials:

-

Cancer cell lines

-

Bendamustine hydrochloride

-

Phosphate-Buffered Saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of Bendamustine for 24-48 hours.[14]

-

Cell Harvesting: Harvest cells by centrifugation, wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and incubate at -20°C for at least 2 hours.[9]

-

Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.[9]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Western Blot Analysis of DNA Damage Response Proteins

This technique is used to detect and quantify the expression and phosphorylation of key proteins in the DNA damage response pathway.

Materials:

-

Cancer cell lines

-

Bendamustine hydrochloride

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-Chk2, anti-γH2AX)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Lysis: Treat cells with Bendamustine, then harvest and lyse them in ice-cold lysis buffer.[2]

-

Protein Quantification: Determine the protein concentration of the lysates.[2]

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[9]

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[9]

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2][9]

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[2]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[9]

Conclusion

The benzimidazole ring is not merely a structural component of Bendamustine but a key determinant of its unique and potent anticancer activity. By conferring purine analog-like properties, it influences the drug's uptake, alters its interaction with DNA repair machinery, and triggers distinct cell death pathways. This multifaceted mechanism, which distinguishes Bendamustine from conventional alkylating agents, is responsible for its clinical efficacy, particularly in refractory hematological malignancies. A thorough understanding of the role of the benzimidazole ring is essential for optimizing the therapeutic use of Bendamustine, designing rational combination therapies, and developing next-generation anticancer agents with improved efficacy and safety profiles.

References

- 1. cancer.wisc.edu [cancer.wisc.edu]

- 2. benchchem.com [benchchem.com]

- 3. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 9. benchchem.com [benchchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Esters of Bendamustine Are by Far More Potent Cytotoxic Agents than the Parent Compound against Human Sarcoma and Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity of bendamustine, alone and in combination with novel agents, toward adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Preclinical Profile of Bendamustine Hydrochloride Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bendamustine (B91647) hydrochloride monohydrate is a unique bifunctional antineoplastic agent, possessing both alkylating and purine (B94841) analog properties.[1][2] This dual mechanism of action contributes to its distinct cytotoxic profile and clinical efficacy in various hematological malignancies, including chronic lymphocytic leukemia (CLL), non-Hodgkin's lymphoma (NHL), and multiple myeloma (MM).[1][3] Preclinical studies have been instrumental in elucidating the molecular mechanisms underpinning its therapeutic effects and have demonstrated its activity against both quiescent and dividing cells.[4] This technical guide provides a comprehensive overview of the preclinical data on bendamustine, focusing on its mechanism of action, in vitro cytotoxicity, in vivo efficacy, and associated experimental methodologies.

Mechanism of Action

Bendamustine's primary mode of action involves the induction of extensive and durable DNA damage.[1] As an alkylating agent, it forms interstrand and intrastrand cross-links in DNA, which are repaired more slowly compared to damage induced by other alkylating agents.[4] This persistent DNA damage triggers a cascade of cellular responses, including the activation of DNA damage stress responses, cell cycle arrest, and ultimately, apoptosis.[4]

Unlike other alkylators, bendamustine activates a base-excision DNA repair pathway and does not appear to induce alkyltransferase-mediated repair, potentially reducing the likelihood of drug resistance.[4] The presence of a benzimidazole (B57391) ring, which resembles a purine analog, is thought to contribute to its unique activity, though the precise antimetabolite effects are not fully elucidated.[4]

Key Signaling Pathways

Bendamustine has been shown to modulate several critical signaling pathways involved in cell cycle control and apoptosis.

-

DNA Damage Response and Cell Cycle Arrest: In response to DNA damage, bendamustine activates the Ataxia Telangiectasia Mutated (ATM)-Chk2-Cdc25A pathway.[5][6] This leads to the inhibitory phosphorylation of Cdc2 and subsequent G2/M phase cell cycle arrest.[5] Concurrently, ATM-mediated phosphorylation of p53 leads to the upregulation of p21, which further contributes to Cdc2 inhibition and cell cycle arrest.[5] In some cell types, bendamustine has also been observed to cause an increase in the proportion of cells in the S phase.[4]

-

Apoptosis Induction: Bendamustine induces apoptosis through both p53-dependent and p53-independent mechanisms.[3][7] The intrinsic apoptotic pathway is activated, involving the upregulation of pro-apoptotic proteins PUMA and NOXA, leading to the activation of BAX and BAK.[7][8] This results in the release of mitochondrial apoptogenic factors and subsequent caspase activation.[7][8] Bendamustine can also induce a form of necrotic cell death known as mitotic catastrophe, which allows it to be effective even in cells with defective apoptotic pathways.[4]

-

TNF Receptor Superfamily Signaling: Interestingly, bendamustine can switch the signaling of the TNF receptor superfamily (TNFRSF), such as CD40 and BAFF-R, from a pro-survival to a pro-death signal in B-cell lymphomas.[9]

In Vitro Cytotoxicity

Bendamustine has demonstrated potent cytotoxic effects across a range of hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and exposure duration.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (hours) | Reference |

| Multiple Myeloma (NCI-H929, OPM-2, RPMI-8226, U266) | Multiple Myeloma | 35 - 65 | 48 | [5] |

| Adult T-cell Leukemia (ATL) cell lines | Adult T-cell Leukemia | 44.9 ± 25.0 (µM) | 72 | [10] |

| Mantle Cell Lymphoma (MCL) cell lines | Mantle Cell Lymphoma | 21.1 ± 16.2 (µM) | 72 | [10] |

| DLBCL/Burkitt Lymphoma cell lines | Diffuse Large B-cell Lymphoma/Burkitt Lymphoma | 47.5 ± 26.8 (µM) | 72 | [10] |

| Multiple Myeloma (MM) cell lines | Multiple Myeloma | 44.8 ± 22.5 (µM) | 72 | [10] |

In Vivo Efficacy

Preclinical in vivo studies using xenograft mouse models have confirmed the antitumor activity of bendamustine.

| Animal Model | Cancer Type | Treatment Details | Outcome | Reference |

| NSG Mice | B-cell acute lymphoblastic leukemia (RS4;11) | 15 mg/kg IV or 30 mg/kg PO | No significant difference in efficacy between IV and PO formulations. | [11] |

| NSG Mice | B-cell acute lymphoblastic leukemia (RS4;11) | 30 mg/kg IV or 60 mg/kg PO | Modest but significant improvement in survival compared to control. | [11] |

| NSG Mice | Non-Hodgkin Burkitt's Lymphoma (Raji) | 30 mg/kg IV and 60 mg/kg PO | Differences in efficacy observed between IV and PO formulations. | [11] |

| NSG Mice | Multiple Myeloma (MM.1s) | IV and oral formulations | No significant difference in antitumor activity. | [11] |

| NOD/SCID Mice | Adult T-cell Leukemia (MT2) | Bendamustine alone and in combination with tucidinostat | Significantly slowed tumor growth. | [10] |

| Xenograft Mice | Mantle Cell Lymphoma (Jeko-1-Luc, Z-138) | Oral bendamustine (17.65 mg/kg) | Significantly reduced tumor growth and prolonged survival. | [12] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have provided insights into the absorption, distribution, metabolism, and excretion of bendamustine.

| Species | Administration | Key Findings | Reference |

| Mice (B6D2F1) | IV (50 mg/kg) | Rapid decrease of unchanged drug in plasma (Mean Residence Time: 21.9 min). | [13] |

| Mice (B6D2F1) | Oral | Incomplete absorption from the gastrointestinal tract with an absolute bioavailability of about 40%. | [13] |

| Rats | IV | Mass balance study showed ~50% recovery in feces and ~37% in urine. Highest tissue levels in the kidney and liver. | [14] |

| Dogs | IV | Metabolized mainly by Phase 1 metabolism (CYP1A2 mediated) to produce active metabolites M3 (γ-hydroxybendamustine) and M4 (N-desmethylbendamustine). | [14] |

| Mice (NSG) | IV vs. Oral | Oral bioavailability was 51.4%. To achieve systemic exposure comparable to the intravenous dose, the oral doses were doubled. | [11][15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are outlines of key experimental protocols used in the evaluation of bendamustine.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cell lines in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[10]

-

Drug Treatment: Treat the cells with various concentrations of bendamustine for specified durations (e.g., 24, 48, or 72 hours).[16]

-

MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals by viable cells.[17]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[16]

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with bendamustine at the desired concentrations and time points.

-

Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[6]

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[6]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on DNA content.

-

Cell Treatment and Harvesting: Treat cells with bendamustine and harvest them as described for the apoptosis assay.

-

Fixation: Fix the cells in cold ethanol (B145695) to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a solution containing propidium iodide and RNase A.[5]

-

Incubation: Incubate the cells to allow for DNA staining.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[5]

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Protein Extraction: Lyse bendamustine-treated and control cells in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated ATM, p53, cleaved caspase-3).[5][6]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of bendamustine in a living organism.

-

Animal Model: Use immunocompromised mice (e.g., NSG or NOD/SCID mice).[10][11]

-

Tumor Implantation: Subcutaneously or intravenously inject human cancer cell lines (often luciferase-tagged for imaging) into the mice.[10][11]

-

Treatment Administration: Once tumors are established, administer bendamustine via the desired route (e.g., intravenous tail vein injection or oral gavage).[11]

-

Tumor Growth Monitoring: Measure tumor volume regularly (for subcutaneous tumors) or monitor tumor burden using bioluminescence imaging.

-

Survival Analysis: Monitor the survival of the animals and perform Kaplan-Meier survival analysis.[1]

-

Endpoint: The study endpoint is typically reached when the tumor reaches a predetermined maximum size or the animal shows signs of morbidity.[1]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Bendamustine-induced DNA damage response and cell cycle arrest pathway.

Caption: Bendamustine-induced intrinsic apoptosis pathway.

Caption: Experimental workflow for in vivo xenograft studies.

Conclusion

The preclinical evaluation of bendamustine hydrochloride monohydrate has established a strong foundation for its clinical use. Its unique mechanism of action, involving extensive and persistent DNA damage and the activation of multiple pro-apoptotic pathways, distinguishes it from other alkylating agents. In vitro and in vivo studies have consistently demonstrated its potent antitumor activity across a spectrum of hematological malignancies. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers seeking to further investigate the therapeutic potential of bendamustine and develop novel combination strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. A bendamustine resistance gene signature in diffuse large B-cell lymphoma and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Experience With Bendamustine: New Treatment for Patients With CLL - Page 4 [medscape.com]

- 4. History and Characterization of Bendamustine [theoncologynurse.com]

- 5. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ashpublications.org [ashpublications.org]

- 10. Cytotoxicity of bendamustine, alone and in combination with novel agents, toward adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. A Triple Oral Combination of Bendamustine, Acalabrutinib, and Venetoclax Demonstrates Efficacy Against Mantle Cell Lymphoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Pharmacokinetics of bendamustin (Cytostasan) in B6D2F1-mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Comparable efficacy of oral bendamustine versus intravenous administration in treating hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cytotoxic efficacy of bendamustine in human leukemia and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]